molecular formula C12H10N4O3 B14435766 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin CAS No. 76239-44-6

7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14435766
CAS No.: 76239-44-6
M. Wt: 258.23 g/mol
InChI Key: VNTWUDLCNAVTTG-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of the tetrazole ring in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated coumarin derivative, while reduction of a nitro group can yield an aminated coumarin derivative.

Scientific Research Applications

7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-8-methylcoumarin: Lacks the tetrazole ring, which may result in different biological activities and applications.

    3-(1H-Tetrazol-5-yl)coumarin: Similar structure but lacks the methoxy and methyl groups, which can affect its chemical properties and reactivity.

Uniqueness

The presence of both the methoxy and tetrazole groups in 7-Methoxy-8-methyl-3-(1H-tetrazol-5-yl)coumarin makes it unique compared to other coumarin derivatives. These functional groups contribute to its distinct chemical reactivity and potential for various applications in scientific research and industry .

Properties

CAS No.

76239-44-6

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

7-methoxy-8-methyl-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C12H10N4O3/c1-6-9(18-2)4-3-7-5-8(11-13-15-16-14-11)12(17)19-10(6)7/h3-5H,1-2H3,(H,13,14,15,16)

InChI Key

VNTWUDLCNAVTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NNN=N3)OC

Origin of Product

United States

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